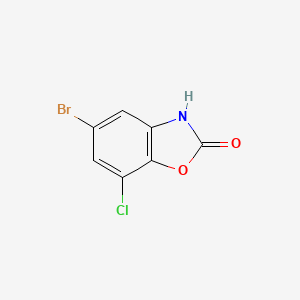

5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Overview

Description

Molecular Structure Analysis

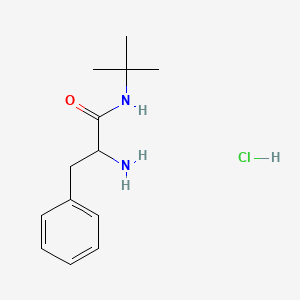

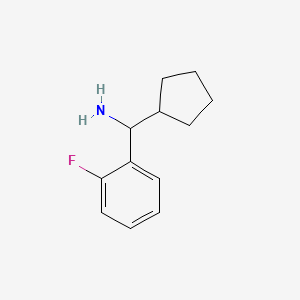

The molecular structure of 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one is characterized by the presence of bromine and chlorine atoms. The IUPAC name of the compound is 5-bromo-7-chloro-1,3-benzoxazol-2 (3H)-one .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.46 . It appears as a powder and has a melting point of 221-222 degrees Celsius .Scientific Research Applications

Unexpected Reactions and Synthesis Pathways

- An unexpected bromine migration was observed during the synthesis of thieno[3,4‐b][1,5]benzoxazepin‐10‐ones, indicating a complex reactivity that could lead to novel heterocyclic compounds (Press & Eudy, 1981).

- Research into the reactivity of o-nitrosophenol with certain bromides led to the formation of new heterocyclic compounds, showcasing the potential for creating diverse benzoxazole-based structures (Yao & Huang, 2010).

Chemical Modification and Properties

- The acylation of benzoxazolin-2-ones was investigated, revealing insights into the chemical behavior of bromo and dibromo derivatives, which could inform further functionalization strategies for related compounds (Domagalina & Sławik, 1978).

- A study on restricted rotation around the methylene bridge in certain benzimidazole derivatives highlighted the impact of structural modifications on molecular dynamics, which is crucial for understanding the physicochemical properties of benzoxazole analogs (Karayel et al., 2019).

Applications in Synthesis and Ligand Design

- The development of novel 5-HT3 receptor partial agonists based on benzoxazole derivatives demonstrates the therapeutic potential of such compounds in treating gastrointestinal disorders, highlighting the intersection of medicinal chemistry and heterocyclic compound synthesis (Sato et al., 1998).

- A green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation reflects the growing interest in sustainable and efficient synthetic routes for complex heterocycles, which can have a broad range of applications in material science and drug development (Li et al., 2015).

Safety And Hazards

properties

IUPAC Name |

5-bromo-7-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVJXLQVOGNYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)

methylamine](/img/structure/B1527494.png)